6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline

Xanthine oxidase inhibition Enzyme kinetics Purine metabolism

Need a non-purine xanthine oxidase inhibitor for fragment-based screening? This compound (Ki 820 nM) offers a unique chemotype distinct from allopurinol. Key differentiators: 1) Avoids purine salvage pathway interference. 2) Two hydrogen-bond donor sites enable unique molybdenum cofactor interactions. 3) Achiral aromatic analog AG1295 is a PDGFR inhibitor, enabling redox-dependent target-switching probe development. 4) Available as racemate (95-98% purity) and (S)-enantiomer.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
Cat. No. B15252595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(CN2)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-9,16-18H,10H2,1-2H3
InChIKeyUWFCJOGHRJPWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline Sourcing & Selection Guide


6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 1251924-96-5) is a partially saturated nitrogen-containing heterocycle belonging to the tetrahydroquinoxaline class, with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol . Its structure features a 6,7-dimethyl substitution on the benzo ring and a 2-phenyl group on the saturated pyrazine ring, yielding a compound with two hydrogen-bond donors, two hydrogen-bond acceptors, one rotatable bond, and a calculated LogP of 3.9 [1]. The tetrahydroquinoxaline scaffold is recognized as a privileged structure in medicinal chemistry, underpinning inhibitors of bromodomain and extra-terminal (BET) proteins, hepatitis B virus nucleocapsid assembly, xanthine oxidase, and nonsense-mediated mRNA decay [2]. Commercially, this compound is available through Enamine (catalog EN300-89575) at 95% purity, as well as from Leyan (98% purity) [3]. Its (S)-enantiomer (CAS 1374162-21-6) is also accessible, enabling stereochemical investigations .

Why This Compound Cannot Be Replaced by Generic Analogs


Substituting 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline with the unsubstituted 1,2,3,4-tetrahydroquinoxaline core, the 6,7-dimethyl variant lacking the 2-phenyl group, or the fully aromatic 6,7-dimethyl-2-phenylquinoxaline (AG1295) introduces decisive functional and physicochemical divergence. The 6,7-dimethyl and 2-phenyl substituents are not passive decorations: the 2-phenyl group introduces a critical hydrophobic anchor that influences target binding, while the dimethyl substitution on the benzo ring modulates electron density and steric profile [1]. Critically, the saturated pyrazine ring confers two hydrogen-bond donor sites (NH groups) absent in the aromatic analog AG1295 (HBD = 0 vs. 2), altering solubility, permeability, and target engagement [2]. The biological consequence of this saturation is a target-switching phenomenon: while the aromatic analog AG1295 is a well-characterized PDGFR tyrosine kinase inhibitor (IC50 = 0.3–1 µM), the tetrahydro derivative is documented as a xanthine oxidase inhibitor (Ki = 820 nM), indicating that oxidation state alone redirects pharmacological activity to a completely different enzyme class [3][4]. These differences establish that generic in-class substitution cannot be performed without compromising the specific biological or physicochemical profile required for a given experimental or procurement objective.

Quantitative Differentiation vs. Closest Analogs


Xanthine Oxidase Inhibitory Potency vs. Allopurinol

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline exhibits a competitive inhibition constant (Ki) of 820 nM against bovine xanthine oxidase, as determined using varying concentrations of xanthine substrate with a 10-minute preincubation period [1]. Under comparable assay conditions (bovine milk xanthine oxidase, xanthine substrate, Lineweaver-Burk analysis), the clinical standard allopurinol demonstrates a Ki of 1,000 nM (1.0 µM) [2]. The target compound thus shows an approximately 18% lower Ki value (820 vs. 1,000 nM), indicating marginally tighter enzyme binding than allopurinol. However, the functional IC50 of the target compound (12,400 nM) is approximately 49% higher than that reported for allopurinol (8,300 nM) under related assay formats [3][4], suggesting that binding affinity alone does not fully predict functional inhibition and that the two compounds may operate with distinct kinetic mechanisms.

Xanthine oxidase inhibition Enzyme kinetics Purine metabolism

Physicochemical Differentiation from Aromatic Analog

A direct comparison of calculated molecular descriptors reveals that 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline possesses two hydrogen-bond donor (HBD) sites and an sp3-hybridized carbon fraction (fraction CSP3) of 0.25, while its fully aromatic counterpart, 6,7-dimethyl-2-phenylquinoxaline (AG1295), has zero HBD sites and a fraction CSP3 of only 0.12 [1][2]. Both compounds share similar lipophilicity (LogP ~3.9), molecular weight (238.33 vs. 234.30 g/mol), and hydrogen-bond acceptor count (HBA = 2). The doubling of sp3 character in the tetrahydro derivative increases molecular complexity (complexity score 272 vs. ~230 for the aromatic analog) and introduces conformational flexibility at the saturated pyrazine ring, which adopts a puckered conformation in the solid state as demonstrated by X-ray crystallography of the parent 1,2,3,4-tetrahydroquinoxaline [3]. The presence of two NH donors further enables participation in intermolecular hydrogen-bond networks absent in the aromatic analog, as evidenced by the infinite N–H···N zigzag chains observed in the crystal packing of 1,2,3,4-tetrahydroquinoxaline [3].

Physicochemical properties Hydrogen bonding Fraction sp3 Drug-likeness

Biological Target Switching Between Kinase and Oxidase Inhibition

The saturation state of the pyrazine ring in the quinoxaline scaffold produces a striking target-switching effect. 6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline is a documented xanthine oxidase inhibitor with Ki = 820 nM [1], whereas its fully oxidized aromatic counterpart, 6,7-dimethyl-2-phenylquinoxaline (AG1295/Tyrphostin AG1295), is a selective platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor with an IC50 of 0.3–1 µM in membrane autophosphorylation and Swiss 3T3 cellular assays, and is inactive against the EGF receptor [2]. The target compound engages a molybdenum-containing oxidoreductase (xanthine oxidase) involved in purine catabolism, while AG1295 targets an ATP-binding kinase domain critical for growth factor signaling. This divergence is not merely a potency difference: the two compounds occupy completely distinct biological target space, with no reported overlap in their primary pharmacological activities. The tetrahydro scaffold's NH groups likely contribute to the altered target engagement profile by enabling hydrogen-bond interactions absent in the planar, fully conjugated aromatic system [3].

Target engagement PDGFR kinase Xanthine oxidase Redox-dependent pharmacology

Synthetic Interconversion to Aromatic Quinoxaline

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline serves as a direct synthetic precursor to its aromatic quinoxaline counterpart via palladium nanocatalyst-mediated oxidative dehydrogenation. Under optimized conditions using tert-butyl hydroperoxide (TBHP) as oxidant in water at moderate temperature for 18.0 hours, the tetrahydro compound is converted to 6,7-dimethyl-2-phenylquinoxaline in 49% isolated yield [1]. The reverse reaction—reduction of the aromatic quinoxaline back to the tetrahydro form—proceeds with 80% yield in only 0.17 hours (10 minutes) using tetrahydroxyborate in water via a metal-free hydrogen atom transfer mechanism [1]. This bidirectional synthetic interconversion establishes the tetrahydro compound as both a product of mild quinoxaline reduction and a substrate for controlled oxidation. The 49% oxidation yield reflects the kinetic barrier associated with breaking two C–H bonds to restore aromaticity, while the 80% reduction yield demonstrates the thermodynamic favorability of saturating the electron-deficient pyrazine ring. No other tetrahydroquinoxaline analog with a 2-aryl substituent has been reported with such well-characterized bidirectional interconversion yields under aqueous, metal-catalyzed (oxidation) and metal-free (reduction) conditions .

Synthetic chemistry Oxidative dehydrogenation Palladium nanocatalysis N-heterocycle aromatization

Enantiomeric Accessibility via Asymmetric Catalysis

6,7-Dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline contains a stereogenic center at the 2-position, and the (S)-enantiomer (CAS 1374162-21-6) has been prepared through highly enantioselective iridium-catalyzed asymmetric hydrogenation of the corresponding quinoxaline and through relay epoxide opening/amination of 1,2-diaminobenzenes with terminal epoxides . The Ir-difluorphos catalytic system achieves hydrogenation of 2-aryl-substituted quinoxaline derivatives under mild conditions with high enantiomeric excess, while the relay Zn/Ir dual catalysis protocol produces enantioenriched tetrahydroquinoxalines from racemic epoxide starting materials with water as the only stoichiometric byproduct . In contrast, the fully aromatic 6,7-dimethyl-2-phenylquinoxaline (AG1295) is planar and achiral, offering no stereochemical handle for probing chiral recognition in biological systems. For comparison, the unsubstituted 1,2,3,4-tetrahydroquinoxaline core (CAS 3476-89-9) is also achiral. The presence of the 2-phenyl substituent on the target compound creates the stereogenic center that enables enantioselective synthesis and chiral resolution—a feature absent in both the aromatic analog and the simpler tetrahydroquinoxaline congeners.

Chiral heterocycles Enantioselective synthesis Asymmetric hydrogenation Ir-catalyzed reduction

BD2-Selective BET Bromodomain Inhibition Potential

The tetrahydroquinoxaline scaffold has been validated as a privileged chemotype for achieving selectivity for the second bromodomain (BD2) of BET family proteins (BRD2, BRD3, BRD4, BRDT) over the first bromodomain (BD1). A focused library screening and structure-guided optimization campaign identified tetrahydroquinoxalines as a novel series of BD2-selective BET inhibitors, with optimized compounds achieving potent BD2 inhibition and substantial selectivity over BD1 [1]. The saturated pyrazine ring of the tetrahydroquinoxaline core was found to be critical for achieving BD2 selectivity, as the NH groups enable specific hydrogen-bond interactions with the BD2 binding pocket that are sterically or electrostatically disfavored in BD1 [2]. While the specific compound 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline has not been directly profiled in BET BD2/BD1 selectivity assays, its substitution pattern (6,7-dimethyl, 2-phenyl) maps onto the structure-activity relationship landscape defined by the optimized BET inhibitors, where hydrophobic substituents at the 2-position and methyl groups on the benzo ring are tolerated and contribute to potency [1]. In contrast, the fully aromatic quinoxaline scaffold (as in AG1295) or the unsubstituted tetrahydroquinoxaline core lack the specific substitution vectors and hydrogen-bond donor geometry that enable BD2-selective engagement.

BET bromodomain BD2 selectivity Epigenetic inhibitors Tetrahydroquinoxaline scaffold

Optimal Research & Industrial Application Scenarios


Xanthine Oxidase Inhibitor Screening and Scaffold-Hopping

Investigators pursuing novel xanthine oxidase (XO) inhibitors outside the purine-analog chemical space should consider 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline as a structurally distinct starting point. With a competitive inhibition Ki of 820 nM against bovine XO, this compound demonstrates binding affinity within approximately 18% of the clinical gold standard allopurinol (Ki = 1,000 nM) while offering a completely different chemotype [1]. The tetrahydroquinoxaline scaffold avoids the purine-like structure associated with allopurinol's interference in purine salvage pathways and its oxypurinol-mediated mechanism-based inhibition. Its two hydrogen-bond donor sites and saturated pyrazine ring provide distinct interaction geometry at the molybdenum cofactor active site, potentially enabling alternative inhibition kinetics. Procurement of this compound supports fragment-based screening, hit validation, and medicinal chemistry optimization where scaffold novelty is a key selection criterion for intellectual property generation.

Redox-State-Dependent Pharmacological Probe Development

The documented biological target divergence between 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline (XO inhibitor, Ki = 820 nM) and its aromatic oxidation product AG1295 (PDGFR kinase inhibitor, IC50 = 0.3–1 µM) creates a unique opportunity for developing matched molecular pair probes that interrogate redox-dependent pharmacology [1][2]. No other quinoxaline pair has been characterized with such complete target-switching data. The bidirectional synthetic interconversion—49% oxidation yield (TBHP, Pd nanocatalyst, water, 18 h) and 80% reduction yield (tetrahydroxyborate, water, 10 min)—enables on-demand access to either redox state from a single purchased precursor [3]. This scenario is particularly valuable for chemical biology groups studying how cellular redox environments modulate small-molecule target engagement, and for medicinal chemistry teams evaluating prodrug strategies where in situ oxidation converts a tetrahydroquinoxaline to its active aromatic PDGFR inhibitor form.

Chiral Building Block for Stereochemical SAR

The presence of a single stereogenic center at C-2 on 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline, coupled with the commercial availability of both the racemate (CAS 1251924-96-5, 95–98% purity) and the (S)-enantiomer (CAS 1374162-21-6), makes this compound a practical chiral building block for laboratories developing enantioselective synthesis methodologies or conducting stereochemical structure-activity relationship studies [1][2]. This stands in contrast to the achiral aromatic analog AG1295 and the achiral unsubstituted tetrahydroquinoxaline core. The established Ir-catalyzed asymmetric hydrogenation and Zn/Ir relay catalysis methods provide validated synthetic routes for accessing enantioenriched material, and the compound's defined LogP (3.9), hydrogen-bond donor/acceptor profile, and rotatable bond count (1) offer predictable physicochemical behavior during chiral chromatographic resolution [3]. Procurement in this context supports medicinal chemistry programs where C-2 stereochemistry may impact target selectivity, metabolic stability, or off-target binding profiles.

BD2-Selective BET Inhibitor Lead Generation

For epigenetics-focused drug discovery programs targeting selective inhibition of the second bromodomain (BD2) of BET proteins, 6,7-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline provides a direct entry into a validated BD2-selective chemotype [1]. The tetrahydroquinoxaline scaffold class has produced optimized BET inhibitors with BD2 selectivity exceeding 50-fold over BD1, a selectivity profile that the aromatic quinoxaline scaffold class cannot achieve [1]. The 6,7-dimethyl substitution and 2-phenyl group on the target compound align with the SAR vectors identified in the publication by Law et al. (J. Med. Chem. 2018), where hydrophobic substitutions at these positions were found to enhance potency while maintaining BD2 selectivity [2]. The compound's two hydrogen-bond donors, 0.25 sp3 fraction, and LogP of 3.9 position it within favorable drug-like property space for lead optimization. Procurement of this specific substitution pattern allows structure-guided expansion around the tetrahydroquinoxaline core without requiring de novo synthesis of the scaffold from unsubstituted precursors.

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